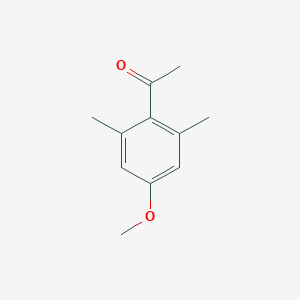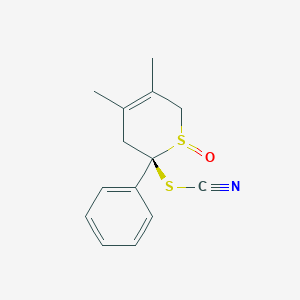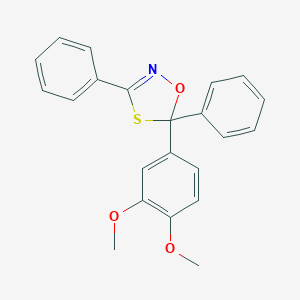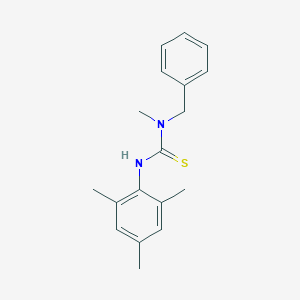
1-(4-Methoxy-2,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methoxy-2,6-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C12H16O2/c1-8-5-11(7-14-4)6-9(2)12(8)10(3)13/h5-6H,7H2,1-4H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
科学的研究の応用
Lignin Model Compound Studies
The study by Yokoyama (2015) on the acidolysis of lignin model compounds, including those with methoxy groups, highlights the importance of understanding the chemical behavior of methoxy-substituted phenyl compounds in the context of lignin degradation. This research is crucial for advancing biomass conversion technologies, potentially impacting biofuel production and materials science (Yokoyama, 2015).
Pharmacological Activities of Paeonol Derivatives
Wang et al. (2020) review the structure modification of paeonol, a compound related to methoxy-phenyl-ethanones, and its derivatives, showing a wide range of pharmacological activities. Such studies underscore the relevance of methoxy-substituted compounds in drug discovery, particularly for their anti-inflammatory and antioxidant properties (Wang et al., 2020).
Treatment of Organic Pollutants
Husain & Husain (2007) discuss the role of enzymes and redox mediators in degrading recalcitrant organic pollutants, including those involving methoxy-substituted compounds. This research has implications for environmental remediation and the treatment of industrial effluents, pointing to the utility of such compounds in enhancing degradation efficiency (Husain & Husain, 2007).
Synthesis and Applications of Hydroxycoumarins
Yoda et al. (2019) review the chemistry of hydroxycoumarins, detailing synthesis methods that often use methoxy-phenyl-ethanone derivatives as starting materials. The diverse applications of hydroxycoumarins in organic synthesis, materials science, and as pharmaceutical intermediates highlight the importance of methoxy-substituted phenyl compounds (Yoda et al., 2019).
特性
IUPAC Name |
1-(4-methoxy-2,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOGGQUEVRUSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-4-Methylstyryl]biphenyl](/img/structure/B371628.png)
![2-[2-(2-Vinylphenyl)vinyl]naphthalene](/img/structure/B371629.png)
![Methyl4-(11-methylbenzo[c]phenanthren-1-yl)phenylether](/img/structure/B371630.png)

![Methyl 5-oxotricyclo[5.2.1.02,6]deca-3,8-diene-2-carboxylate](/img/structure/B371634.png)


![2-[(4-Methylphenyl)sulfonyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B371639.png)

![1,1,3,3,6,6-Hexamethyl-5-oxo-5lambda4-thia-7,8-diazaspiro[3.4]oct-7-en-2-one](/img/structure/B371643.png)

![N-[(2-methylphenyl)(sulfinyl)methyl]-N-phenylamine](/img/structure/B371645.png)
![5-oxo-N-(1-phenylethyl)tricyclo[5.2.1.02,6]deca-3,8-diene-2-carboxamide](/img/structure/B371647.png)

